molecular formula C11H19N3O4 B14398415 L-Isoleucine, N-(1-nitroso-L-prolyl)- CAS No. 88476-97-5

L-Isoleucine, N-(1-nitroso-L-prolyl)-

Cat. No.: B14398415
CAS No.: 88476-97-5
M. Wt: 257.29 g/mol
InChI Key: OMOQFPVNEDZALY-CIUDSAMLSA-N
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Description

L-Isoleucine, N-(1-nitroso-L-prolyl)- is a compound that combines the amino acids L-isoleucine and L-proline with a nitroso group attached to the proline residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, N-(1-nitroso-L-prolyl)- typically involves the coupling of L-isoleucine and L-proline followed by the introduction of a nitroso group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the coupling reaction can be facilitated by using carbodiimide-based coupling agents, while the nitrosation step may involve the use of nitrous acid or other nitrosating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

L-Isoleucine, N-(1-nitroso-L-prolyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Isoleucine, N-(1-nitroso-L-prolyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroso derivatives of amino acids, such as N-nitroso-L-proline and N-nitroso-L-leucine. These compounds share structural similarities but differ in their specific amino acid components .

Uniqueness

L-Isoleucine, N-(1-nitroso-L-prolyl)- is unique due to the presence of both L-isoleucine and L-proline residues, which confer distinct structural and functional properties.

Properties

CAS No.

88476-97-5

Molecular Formula

C11H19N3O4

Molecular Weight

257.29 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C11H19N3O4/c1-3-7(2)9(11(16)17)12-10(15)8-5-4-6-14(8)13-18/h7-9H,3-6H2,1-2H3,(H,12,15)(H,16,17)/t7-,8-,9-/m0/s1

InChI Key

OMOQFPVNEDZALY-CIUDSAMLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1N=O

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1N=O

Origin of Product

United States

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